Cyclooctanone oxime

Übersicht

Beschreibung

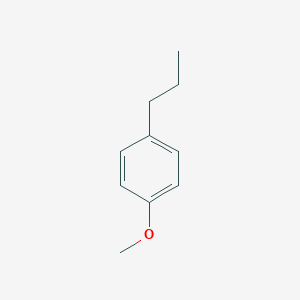

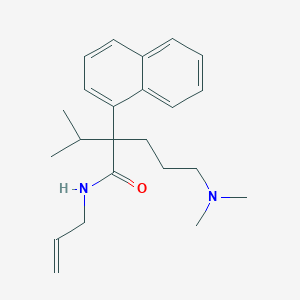

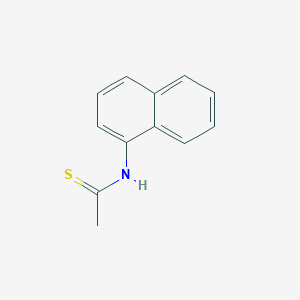

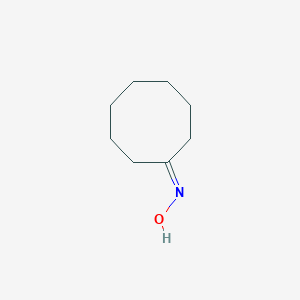

Cyclooctanone oxime is a chemical compound with the formula C8H15NO . It appears as a white to almost white crystalline powder .

Synthesis Analysis

Cyclooctanone oxime can be synthesized under ambient conditions using air as a nitrogen source . This process involves an integrated strategy including plasma-assisted air-to-NOx and co-electrolysis of NOx and cyclohexanone . Another method involves an unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate .

Molecular Structure Analysis

The molecular weight of Cyclooctanone oxime is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 .

Chemical Reactions Analysis

Cyclooctanone oxime can undergo various chemical reactions. For instance, it can be synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . The reaction between an NH2OH intermediate and cyclohexanone forms cyclohexanone oxime .

Physical And Chemical Properties Analysis

Cyclooctanone oxime is a clear, colorless to slightly yellow liquid with a strong, minty odor . It is less dense than water and slightly soluble in water, but its solubility improves in organic solvents such as alcohol and ether .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Cyclooctanone oxime is used in various chemical synthesis processes due to its unique chemical structure . It’s a key component in the production of other complex organic compounds .

Production of Nylon-6

The ammoximation of cyclohexanone using preformed hydrogen peroxide (H2O2) is currently applied commercially to produce cyclohexanone oxime, an important feedstock in nylon-6 production . This process is expected to see increased demand with the global production of nylon-6 predicted to reach 8.9 million metric tons per annum by 2024 .

Catalyst in Chemical Reactions

Cyclooctanone oxime can act as a catalyst in certain chemical reactions. For instance, it can be used in conjunction with a titanium silicate-1 (TS-1) catalyst and supported gold-palladium (AuPd) alloyed nanoparticles to generate H2O2 in situ as needed, producing cyclohexanone oxime with >95% selectivity .

Environmental and Economic Savings

The in-situ generation of H2O2 in the ammoximation process eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings .

Process Intensification

The approach of using Cyclooctanone oxime in conjunction with TS-1 and AuPd could form the basis of an alternative route to numerous chemical transformations that are currently dependent on a combination of preformed H2O2 and TS-1, while allowing for considerable process intensification .

Research Use Only (RUO)

Cyclooctanone oxime is often used in research settings. It’s a Research Use Only (RUO) product, meaning it’s intended for laboratory research purposes and not for direct therapeutic or diagnostic use in humans or animals .

Wirkmechanismus

Target of Action

Cyclooctanone oxime is a type of oxime, a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators . .

Mode of Action

It is known that oximes, in general, can react with aldehydes and ketones to form oximes or hydrazine . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Pharmacokinetics

Its molecular weight is 1412108 , which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

It is known that cycloalkanone oximes of ring-size four to fifteen yield lactams upon irradiation in methanol solution . Acyclic ketoximes similarly yield Beckmann-type products in methanol solution .

Action Environment

The action of Cyclooctanone oxime can be influenced by environmental factors. For example, the Beckmann rearrangements of cyclohexanone oxime and cyclooctanone oxime were achieved using a combination of a Brønsted acid and cobalt tetrafluoroborate hexahydrate . Various Brønsted acid catalysts were used to obtain the corresponding lactams in high yields at 80°C .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclooctylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPUHSVFNHULJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NO)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148039 | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1074-51-7 | |

| Record name | Cyclooctanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.